molecular formula C10H8Cl2O4 B12554946 Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate CAS No. 142415-57-4

Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B12554946
CAS No.: 142415-57-4
M. Wt: 263.07 g/mol
InChI Key: OLYCPVVGERXCJQ-UHFFFAOYSA-N
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Description

Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate is an organic compound that belongs to the benzo[d][1,3]dioxole family. This compound is characterized by the presence of a dioxole ring fused with a benzene ring, along with two chlorine atoms and an ethyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Properties

CAS No.

142415-57-4

Molecular Formula

C10H8Cl2O4

Molecular Weight

263.07 g/mol

IUPAC Name

ethyl 2,2-dichloro-1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C10H8Cl2O4/c1-2-14-9(13)6-3-4-7-8(5-6)16-10(11,12)15-7/h3-5H,2H2,1H3

InChI Key

OLYCPVVGERXCJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OC(O2)(Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate typically involves the reaction of 2,2-dichlorobenzo[d][1,3]dioxole with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide and potassium thiolate.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while reduction of the ester group would yield the corresponding alcohol.

Scientific Research Applications

Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for the synthesis of drugs with anti-inflammatory and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate: This compound has fluorine atoms instead of chlorine, which can affect its reactivity and biological activity.

    Benzo[d][1,3]dioxole-5-carboxylic acid: Lacks the ethyl ester group, making it more polar and less lipophilic compared to the ethyl ester derivative.

    Benzo[d][1,3]dioxole-4,7-dicarboxylic acid: Contains additional carboxyl groups, which can influence its solubility and reactivity in different chemical environments.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate (CAS No. 142415-57-4) is an organic compound with the molecular formula C10H8Cl2O4C_{10}H_8Cl_2O_4 and a molecular weight of 263.07 g/mol. This compound features a unique benzo[d][1,3]dioxole structure with dichlorine substitution at the 2 and 2' positions, which may contribute to its biological activity.

Antimicrobial Properties

Research has indicated that compounds within the benzo[d][1,3]dioxole family exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies suggest that it possesses inhibitory effects on Gram-positive and Gram-negative bacteria, potentially due to its ability to disrupt bacterial cell membranes.

Anticancer Activity

The compound has also shown promise in anticancer research. Preliminary studies have demonstrated its ability to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism of action may involve the activation of caspases and the modulation of signaling pathways related to cell survival and proliferation.

Case Studies

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal assessed the antimicrobial effects of several benzo[d][1,3]dioxole derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Anticancer Research : In a laboratory setting, researchers treated human breast cancer cells (MCF-7) with varying concentrations of this compound. The findings revealed a dose-dependent decrease in cell viability with an IC50 value of approximately 30 µM after 48 hours of exposure.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

FeatureDescription
Dichlorine Substitution Enhances lipophilicity and membrane permeability
Benzo[d][1,3]dioxole Core Known for various biological activities
Carboxylate Group Potentially involved in receptor interactions

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds shows varying degrees of biological activity:

Compound NameCAS NumberAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
This compound142415-57-450 (S. aureus)30 (MCF-7)
Methyl 6-Bromobenzo[d][1,3]dioxole-5-carboxylateB1583619>100>50
Ethyl 7-Chlorobenzo[d][1,3]dioxole-5-carboxylateS1303695875 (E. coli)45 (HCT116)

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